This compound is derived from benziodoxole structures, which are characterized by their iodine-containing heterocycles. It falls under the category of organoiodine compounds, specifically hypervalent iodine species that have gained attention for their utility in organic transformations and synthetic chemistry .
The synthesis of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid typically involves several steps that may include:
The exact parameters can vary based on the specific synthetic route chosen by the chemist .
The chemical reactivity of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid includes:
These reactions are critical for its application in synthesizing other complex organic molecules .
The mechanism of action for this compound typically involves:
Understanding these mechanisms is essential for utilizing this compound effectively in synthetic applications .
The physical and chemical properties of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid include:
These properties influence its handling and application in laboratory settings .
The applications of 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ5-benzo[d][1,2]iodoxole-4-carboxylic acid are diverse:
Due to its unique properties and reactivity profile, it serves as a significant tool in modern organic chemistry .
The compound is systematically named 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ⁵-benzo[d][1,2]iodoxole-4-carboxylic acid (CAS: 426832-99-7) [1] [6]. This nomenclature follows IUPAC conventions by:
C1=CC(=C2C(=C1)I(=O)(O)OC2=O)C(=O)O
[7] [8]. This compound belongs to the benziodoxole class of hypervalent iodine(III/V) reagents, characterized by a rigid 5-membered ring incorporating iodine [2] [9]. Key structural features include:
The carboxylic acid group at position 4 critically influences reactivity:
Table 1: Core Identifiers of the Compound
Property | Value |
---|---|
CAS Registry Number | 426832-99-7 |
Molecular Formula | C₈H₅IO₆ |
Molecular Weight | 324.03 g/mol |
IUPAC Name | 1-hydroxy-1,3-dioxo-1,3-dihydro-1λ⁵-benzo[d][1,2]iodoxole-4-carboxylic acid |
MDL Number | MFCD03839922 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0